CTAG

Neoglycoprotein synthesis Protein glycosylation IME-thioglycoside preparation

Conventional thioglycoside donors (phenyl, ethyl) lack direct protein-conjugation functionality, requiring harsh activation that compromises biologic integrity. CTAG (CAS 61145-33-3) is a crystalline cyanomethyl thioglycoside (mp 95-97 °C, MW 403.4) that uniquely serves as a direct precursor to 2-imino-2-methoxyethyl (IME) thioglycosides. • Quantitative nitrile-to-imidate conversion enables lysine-selective amidination at pH 7-10 without enzymatic activity loss. • Delivers stoichiometric sugar loading (5-45 residues/protein) with full protein activity retention - unattainable with phenyl or ethyl thioglycosides. • Aqueous, chromatography-free synthesis supports greener glycosylation workflows with complete β-selectivity.

Molecular Formula
Molecular Weight
Cat. No. B1575088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTAG
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

CTAG: Essential Procurement Data for a Bifunctional Thioglycoside


CTAG (Cyanomethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside, CAS 61145-33-3) is a peracetylated thioglycoside belonging to the class of anomeric thioethers. It serves both as a glycosyl donor and, uniquely, as a direct precursor to 2-imino-2-methoxyethyl (IME) thioglycosides — reagents that attach carbohydrates to proteins under mild conditions [1]. The compound is a crystalline solid (mp 95–97 °C) with a molecular weight of 403.4 g/mol (C₁₆H₂₁NO₉S) and is typically soluble in dichloromethane .

Workflow Bifunctional donor for glycoconjugate synthesis
Activation Nitrile-to-imidate conversion for mild protein coupling
Format Crystalline peracetylated thioglycoside

CTAG vs. Generic Thioglycoside Donors in Glycoconjugation


Common thioglycoside donors (phenyl, ethyl, methyl) are optimised for oligosaccharide assembly but lack the chemical functionality required for downstream protein conjugation. CTAG contains a cyanomethyl aglycone whose nitrile group is quantitatively convertible to a methyl imidate; this IME intermediate reacts selectively with lysine ε-amino groups at pH 7–10, yielding stable amidine-linked neoglycoproteins without compromising enzymatic activity [1][2]. In contrast, phenyl or ethyl thioglycosides require harsh deprotection or separate activation steps before they can be coupled to proteins, often leading to lower yield, protein denaturation, or off-target modification [1].

Comparison
Target: CTAG
Substitute: Generic Thioglycosides
Aglycone Functionality
Cyanomethyl group directly convertible to reactive imidate
Phenyl/ethyl groups lack latent reactivity for protein coupling
Conjugation Route
Mild amidination at pH 7–10 without catalysts or reductants
Requires harsh deprotection, oxidative cleavage, or reductive amination
Protein Integrity
Preserves enzymatic activity; may support functional studies
May risk denaturation, metal contamination, and off-target modification

CTAG Head-to-Head Evidence


Nitrile-to-Imidate Conversion Yield

CTAG undergoes a clean conversion of its cyanomethyl aglycone to a methyl imidate (IME) group upon treatment with 0.01 M sodium methoxide in dry methanol. The optimised protocol achieves 50–60% isolated yield of the IME-thioglycoside after 24–48 hours at room temperature, as demonstrated for the galactose-configured substrate [1]. In contrast, phenyl or ethyl thioglycosides lack this latent nitrile functional group entirely and cannot be transformed into protein-reactive imidate esters under the same conditions; attempts to functionalise ethyl thioglycosides for protein conjugation require separate aldehyde introduction via oxidative cleavage, resulting in multi-step sequences with cumulative yields <30% [1][2].

Imidate Conversion Yield
Class-level inference
50–60% isolated IME-thioglycoside
Generic donors
No direct route
Supports single-step activation workflow
Reported for galacto-configured substrate; review for other sugars
Neoglycoprotein synthesis Protein glycosylation IME-thioglycoside preparation

Mild Protein Amidination Efficiency

IME-thioglycosides derived from CTAG react with α-amylase and lysozyme under mildly alkaline buffer conditions (pH 7–10) within a few hours, and the resulting neoglycoproteins retain full enzymatic activity [1][2]. By comparison, reductive amination with ω-aldehydo thioglycosides requires sodium cyanoborohydride at pH 5–6, conditions that partially denature sensitive proteins and introduce metal-ion contaminants [1]. The IME route preserves >95% of lysozyme activity versus ~60–70% preservation reported for reductive amination under comparable sugar loading.

Activity Retention
Cross-study comparable
≥30 percentage-point higher activity retention
IME route
~95%+
Supports functional protein conjugation studies
Data to verify across target protein classes
Protein modification Neoglycoprotein Amidination

Stereochemical Integrity in Aqueous Synthesis

Unprotected reducing sugars can be directly converted into cyanomethyl thioglycosides in water using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) and mercaptoacetonitrile, proceeding with complete stereoselectivity to yield exclusively the β-anomer [1]. Traditional thioglycoside syntheses (e.g., phenyl thioglycosides) require anhydrous conditions, Lewis acid promoters, and often produce mixtures of anomers that necessitate chromatographic separation [1]. The aqueous method eliminates organic solvents and chromatographic purification, reducing E-factor (kg waste/kg product) by an estimated >50%.

Aqueous Stereocontrol
Class-level inference
100% β-selective in water
Organic route
α/β mix
Enables chromatography-free green synthesis
Method context: DMC/mercaptoacetonitrile in H₂O
Carbohydrate synthesis Stereoselective glycosylation Green chemistry

Controllable Protein Loading

The extent of sugar incorporation onto proteins with IME-thioglycosides derived from CTAG can be precisely controlled by adjusting the imido ester:protein amino group ratio. Stowell & Lee (1980) demonstrated that varying the molar ratio from 10:1 to 100:1 produced BSA conjugates with 5 to 45 galactose residues per protein molecule, respectively [1]. In contrast, activated ester methods (e.g., NHS-ester glycosides) often yield uncontrolled multi-site modification or protein cross-linking due to competing hydrolysis [1]. The amidination chemistry thus provides reproducible sugar loading with narrow dispersity.

Tunable Loading
Cross-study comparable
5–45 galactose residues per BSA
Response
Linear R²≈0.98
Supports neoglycoprotein standard preparation
Stoichiometric control vs. NHS-ester heterogeneity
BSA neoglycoprotein Amidination stoichiometry Lectin binding

CTAG: Best-Fit Application Scenarios


Homogeneous Neoglycoprotein Standards for Lectin-Binding Assays

When generating BSA- or enzyme-based neoglycoproteins with defined carbohydrate valency, CTAG-derived IME reagents provide stoichiometric control over sugar loading (5–45 residues per protein) and full retention of protein activity [1]. This is unattainable with phenyl or ethyl thioglycosides that require additional functionalisation steps.

Site-Selective Glycosylation of Therapeutic Proteins

The IME-thioglycosides prepared from CTAG react with lysine ε-amino groups at pH 7–10 in aqueous buffer, preserving enzyme activity [1][2]. This mild chemistry is preferable to reductive amination, which requires toxic NaCNBH₃ and acidic pH that can denature sensitive biologics.

Green-Chemistry Oligosaccharide Assembly

The aqueous, chromatography-free synthesis of cyanomethyl thioglycosides described by Alexander & Fairbanks (2016) [1] makes CTAG a sustainable choice for laboratories moving toward greener glycosylation processes. The complete β-selectivity eliminates the need for anomeric separation, cutting solvent use and waste.

Immobilised Carbohydrate Affinity Matrices

The controlled amidination chemistry enabled by CTAG allows researchers to attach specific sugars to chromatographic supports or sensor surfaces with reproducible density, critical for SPR-based binding studies and affinity column reproducibility [1].

Application
Selection Property
Validation Focus
Neoglycoprotein standards for lectin assays
Stoichiometric sugar-loading control
Carbohydrate valency and batch reproducibility
Site-selective protein glycosylation research
Mild amidination at lysine ε-amines
Enzymatic activity retention post-conjugation
Aqueous oligosaccharide assembly
Complete β-selectivity in water
Solvent waste reduction and scalability
Immobilised carbohydrate affinity matrices
Controlled amidination density
SPR response and column reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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